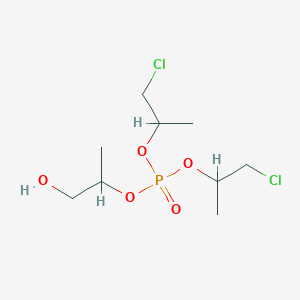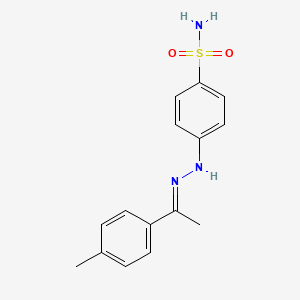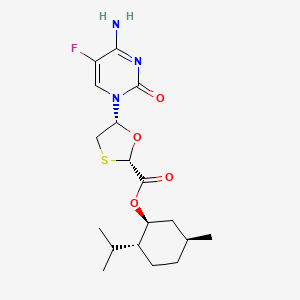![molecular formula C₁₄H₁₆N₁₀O₄ B1145853 O-[(Guanin-7-yl)methyl] Acyclovir CAS No. 1797832-75-7](/img/no-structure.png)
O-[(Guanin-7-yl)methyl] Acyclovir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“O-[(Guanin-7-yl)methyl] Acyclovir” is a dimer impurity of the antiviral agent Acyclovir . It has a molecular formula of C14H16N10O4 and a molecular weight of 388.341 .
Synthesis Analysis
The synthesis of Acyclovir, the parent compound of “O-[(Guanin-7-yl)methyl] Acyclovir”, has been extensively studied . The existing preparation methods and synthetic materials, such as 5-aminoimidazole-4-carboxamide, guanine and its derivatives, and other purine derivatives, have been used to prepare Acyclovir .Molecular Structure Analysis
The molecular structure of “O-[(Guanin-7-yl)methyl] Acyclovir” is represented by the formula C14H16N10O4 . More detailed structural information may be available in specialized chemical databases or literature.Physical And Chemical Properties Analysis
“O-[(Guanin-7-yl)methyl] Acyclovir” has a molecular weight of 388.34 g/mol . More detailed physical and chemical properties may be available in specialized chemical databases or literature.Applications De Recherche Scientifique
Acyclic Nucleosides as Potential Antiviral Agents
Research on acyclic nucleosides like Acyclovir, a class to which O-[(Guanin-7-yl)methyl] Acyclovir belongs, has been focused largely on their potential as antiviral agents. These studies span a range from strictly synthetic research to strictly biological investigations. Notably, acyclic nucleosides have shown considerable promise in the treatment of certain herpesvirus infections (Remy & Secrist, 1985).
Prodrug Capabilities and Metabolic Transformations
6-Deoxyacyclovir, a congener of Acyclovir, demonstrates interesting prodrug capabilities. This compound, more water-soluble than Acyclovir, is oxidized to Acyclovir by xanthine oxidase. This transformation highlights the potential of acyclic nucleosides as prodrugs, which can be metabolically converted to active forms in the body (Krenitsky et al., 1984).
Biochemical Mechanism of Action
Acyclovir's mechanism of action is crucial to understanding its derivatives like O-[(Guanin-7-yl)methyl] Acyclovir. As an acyclic nucleoside analogue, it exhibits high activity and selectivity for herpes viruses, attributed to its initial activation by phosphorylation by a herpes virus-specified thymidine kinase. This selectivity and the subsequent conversion of Acyclovir monophosphate to a triphosphate, which inhibits herpes virus DNA polymerases, are significant for related compounds' antiviral properties (Elion, 1983).
Synthesis and Antiviral Properties
The synthesis of novel Acyclovir analogues and their antiviral properties are continually being explored. For example, derivatives of 9-[(2-methyleneaminoxyethoxy)methyl]guanine, viewed as Acyclovir analogues, have been synthesized, demonstrating varying levels of activity against HSV-1, although generally lower than Acyclovir itself (Macchia et al., 2000).
Water-Soluble Ester Derivatives
The development of water-soluble ester derivatives of Acyclovir, such as its 2'-O-glycyl-, 2'-O-alpha-alanyl-, and other esters, has been a significant area of research. These derivatives, when tested against various herpes simplex virus strains, showed almost as much activity as Acyclovir, suggesting their potential as alternative formulations with similar efficacy (Colla et al., 1983).
Propriétés
Numéro CAS |
1797832-75-7 |
|---|---|
Nom du produit |
O-[(Guanin-7-yl)methyl] Acyclovir |
Formule moléculaire |
C₁₄H₁₆N₁₀O₄ |
Poids moléculaire |
388.34 |
Synonymes |
9,7’-[1,2-Ethanediylbis(oxymethylene)]bisguanine; Acyclovir Impurity I; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1145771.png)


![[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-N-[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid](/img/structure/B1145782.png)
